molecular formula C12H22 B14480124 (3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene CAS No. 66820-11-9

(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene

Cat. No.: B14480124
CAS No.: 66820-11-9
M. Wt: 166.30 g/mol
InChI Key: VCFDZQNKXJWFLP-MWLCHTKSSA-N
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Description

(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene: is a chiral compound with a unique structure characterized by the presence of a tert-butyl group and two methyl groups on a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to achieve the desired (3S,5R) configuration . The reaction conditions often include controlled temperature and pressure to optimize yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of flow microreactors also enhances the sustainability of the production process by reducing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene has several scientific research applications:

Mechanism of Action

The mechanism by which (3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene exerts its effects involves its interaction with molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
  • (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
  • (3R,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene

Uniqueness

(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of the tert-butyl group and the specific (3S,5R) configuration make it a valuable compound in stereochemical studies and applications .

Properties

CAS No.

66820-11-9

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

(3S,5R)-5-tert-butyl-1,3-dimethylcyclohexene

InChI

InChI=1S/C12H22/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6,9,11H,7-8H2,1-5H3/t9-,11-/m1/s1

InChI Key

VCFDZQNKXJWFLP-MWLCHTKSSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(=C1)C)C(C)(C)C

Canonical SMILES

CC1CC(CC(=C1)C)C(C)(C)C

Origin of Product

United States

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